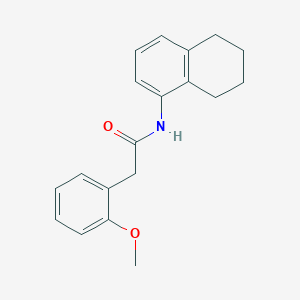
N-(4-methoxybenzyl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(4-methoxybenzyl)cyclopropanecarboxamide, also known as ABT-639, is a cyclopropane-containing compound that belongs to the class of N-type calcium channel blockers. It has been extensively studied for its potential therapeutic applications in the treatment of chronic pain.
Wissenschaftliche Forschungsanwendungen
Use in Synthesis of Novel Compounds
N-(4-methoxybenzyl)cyclopropanecarboxamide plays a role in the synthesis of various novel compounds. For instance, a study demonstrated its utility in the synthesis of fatty acid amides, which were then characterized for their antimicrobial properties. Compounds synthesized included N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxybenzyl)oleamide, exhibiting notable antibacterial and antifungal activities (Nengroo et al., 2021).
Role in Protecting Group Chemistry
This chemical is also significant in protecting group chemistry. For instance, Bailey et al. (1999) explored the application of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, highlighting its suitability in the multiparallel solution phase synthesis of substituted benzamidines (Bailey et al., 1999). Similarly, Muranaka et al. (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), which can be deprotected under a variety of conditions and applied to various molecular structures (Muranaka et al., 2011).
Contributions in Oligonucleotide Synthesis
The compound has been used in oligonucleotide synthesis as well. Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach. This group was rapidly removed from oligoribonucleotides by triphenylmethyl fluoroborate, demonstrating its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).
Application in Anticancer Research
In anticancer research, Lu et al. (2021) synthesized a compound containing N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which exhibited significant inhibitory activity against some cancer cell lines, pointing to its potential in developing anticancer therapeutics (Lu et al., 2021).
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-2-9(3-7-11)8-13-12(14)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGVINCBVNBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5720052.png)

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5720061.png)




![N-(4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]malonamide](/img/structure/B5720083.png)


![3-[(2-biphenylylamino)carbonyl]phenyl propionate](/img/structure/B5720098.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5720123.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)